Stannane, tributyl-2-cyclohexen-1-yl-
Description
Significance of Organotin Compounds in Synthetic Chemistry
Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond. Their discovery and development have revolutionized organic synthesis, providing chemists with powerful tools for the construction of intricate molecular frameworks. organic-chemistry.org The versatility of organotin reagents is underscored by their widespread use as catalysts, stabilizers for polymers, and as biocides. researchgate.netwikipedia.org In the realm of synthetic chemistry, their most prominent role is as nucleophilic partners in palladium-catalyzed cross-coupling reactions. manchester.ac.uk
The stability of many organotin compounds to air and moisture, coupled with their tolerance of a wide variety of functional groups, makes them highly valuable reagents in multi-step syntheses. manchester.ac.uk This stability allows for their isolation and purification, and many are even commercially available. The reactivity of the tin-carbon bond can be finely tuned by the nature of the organic groups attached to the tin atom, offering a high degree of control in synthetic transformations.
Scope and Utility of Cycloalkenylstannanes
Within the broader class of organostannanes, cycloalkenylstannanes represent a particularly useful subclass. These compounds feature a tin moiety attached to a cyclic alkene, providing a platform for the introduction of cyclic fragments into larger molecules. The cyclohexenyl group, in particular, is a common motif in many natural products and biologically active compounds. researchgate.netlibretexts.org
Stannane (B1208499), tributyl-2-cyclohexen-1-yl-, as a member of this subclass, serves as a key intermediate for the stereoselective synthesis of substituted cyclohexene (B86901) derivatives. Its primary application lies in the Stille cross-coupling reaction, where the cyclohexenyl group is transferred to an organic electrophile, such as an aryl or vinyl halide or triflate. manchester.ac.ukchemsrc.com This reaction allows for the construction of complex architectures that would be challenging to assemble using other synthetic methods.
Properties and Synthesis of Stannane, tributyl-2-cyclohexen-1-yl-
A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective application in synthesis. This section details the key properties of Stannane, tributyl-2-cyclohexen-1-yl- and outlines a common synthetic route for its preparation.
Physicochemical Properties
The fundamental properties of Stannane, tributyl-2-cyclohexen-1-yl- are summarized in the table below. These properties are essential for its handling, purification, and for predicting its behavior in chemical reactions.
| Property | Value |
| CAS Number | 100073-20-9 |
| Molecular Formula | C₁₈H₃₆Sn |
| Molecular Weight | 371.18 g/mol |
| Appearance | Colorless oil (typical for organostannanes) |
| Boiling Point | Not readily available |
| Density | Not readily available |
Data sourced from available chemical databases.
Synthesis of Stannane, tributyl-2-cyclohexen-1-yl-
One of the common methods for the synthesis of Stannane, tributyl-2-cyclohexen-1-yl- involves the reaction of a cyclohexenyl halide with a tributyltin nucleophile. A representative procedure is the reaction of 3-bromocyclohexene (B24779) with tributyltin lithium.
The synthesis can be conceptually broken down into the following steps:
Preparation of Tributyltin Lithium: Tributyltin chloride is reacted with a strong reducing agent, such as lithium metal, in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the highly nucleophilic tributyltin lithium.
Reaction with 3-Bromocyclohexene: The freshly prepared tributyltin lithium is then reacted with 3-bromocyclohexene. The nucleophilic tin attacks the electrophilic carbon of the carbon-bromine bond, displacing the bromide and forming the desired Stannane, tributyl-2-cyclohexen-1-yl-.
Reaction Scheme:
This is a generalized representation. Specific reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity.
Reactivity and Applications in Organic Synthesis
The synthetic utility of Stannane, tributyl-2-cyclohexen-1-yl- is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.
The Stille Cross-Coupling Reaction
The Stille reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an organotin compound with an organic electrophile, catalyzed by a palladium complex. manchester.ac.ukchemsrc.com The general catalytic cycle for the Stille reaction is well-established and consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
Transmetalation: The organotin reagent (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate and forming a new Pd(II) intermediate. This is often the rate-determining step.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Specific Applications of Stannane, tributyl-2-cyclohexen-1-yl-
Stannane, tributyl-2-cyclohexen-1-yl- serves as the R²-SnBu₃ component in the Stille reaction, allowing for the introduction of the 2-cyclohexenyl moiety. This has been utilized in the synthesis of various complex molecules.
Example of a Stille Coupling Reaction:
A typical application involves the coupling of Stannane, tributyl-2-cyclohexen-1-yl- with an aryl iodide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like toluene (B28343) or DMF.
Reaction Scheme:
Where Ar represents an aryl group.
This reaction is highly valuable for creating complex structures containing a cyclohexene ring, which is a prevalent feature in many biologically active natural products. researchgate.netlibretexts.org The reaction conditions can often be tuned to be mild, tolerating a wide range of functional groups on the aryl iodide partner.
Structure
2D Structure
Properties
IUPAC Name |
tributyl(cyclohex-2-en-1-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H,4-6H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCTVKWKFFLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454074 | |
| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112520-99-7 | |
| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Cycloalkenylstannanes
Hydrostannation Strategies for the Formation of Cycloalkenyl-Tin Bonds
The addition of a tin hydride across a carbon-carbon triple bond, or hydrostannation, is one of the most direct and atom-economical methods for synthesizing alkenylstannanes. researchgate.netacs.org This approach can be initiated under various conditions, including radical, polar, or transition-metal-catalyzed pathways, to yield cycloalkenylstannanes from corresponding cyclic alkynes.
Direct Hydrostannation of Cyclic Alkynes
The direct addition of a trialkyltin hydride, such as tributyltin hydride, to a cyclic alkyne can proceed through a radical mechanism, often initiated by azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide. This method, however, can sometimes suffer from a lack of stereocontrol. qub.ac.uk Alternatively, polar hydrostannation can occur with highly activated or strained alkynes. For instance, the strained nature of cyclic allenes like 1,2-cyclohexadiene, which can be generated in situ, makes them susceptible to reaction with various reagents. nih.gov The trapping of such transient intermediates with a tin hydride source would provide a pathway to the corresponding cycloalkenylstannane.
The hydrostannation of cyclohexyne, a highly reactive cyclic alkyne, can also be envisioned as a route to cycloalkenylstannanes. nih.gov The high strain of the triple bond within the six-membered ring facilitates the addition of the tin hydride.
Catalytic Hydrostannation Approaches
To achieve higher levels of regio- and stereoselectivity, transition-metal catalysis is frequently employed for the hydrostannation of alkynes. researchgate.netqub.ac.uk Palladium complexes are the most extensively used catalysts for this transformation, typically affording the syn-addition product with high fidelity. researchgate.net The general mechanism is believed to involve the oxidative addition of the tin hydride to a low-valent palladium species, followed by alkyne insertion into the palladium-hydride bond and subsequent reductive elimination to furnish the alkenylstannane and regenerate the catalyst. researchgate.net
Ruthenium and molybdenum-based catalysts have also been developed and can exhibit complementary reactivity and selectivity to palladium systems. researchgate.net For example, certain molybdenum-isocyanide complexes have been shown to favor the formation of the α-stannylated product, a regioisomer that is often difficult to obtain with palladium catalysts. acs.org More recently, heterobimetallic catalyst systems, such as those combining copper with iron or manganese, have been explored to achieve switchable regioselectivity in alkyne hydrostannation. qub.ac.uk
Below is a table summarizing representative catalytic hydrostannation reactions for the synthesis of alkenylstannanes.
| Catalyst | Alkyne Substrate | Reagent | Product(s) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylacetylene | Bu₃SnH | (E)-β-tributylstannylstyrene | 95 | researchgate.net |
| Mo(CO)₃(CN-t-Bu)₃ | 1-Hexyne | Bu₃SnH | 1-(Tributylstannyl)-1-hexyne and (E)-1-(Tributylstannyl)-1-hexene | 85 (total) | researchgate.net |
| [Cp*RuCl]₄ | Alkynyl-B(aam) | Bu₃SnH | trans-α-stannyl,β-boryl alkene | High | Not specified in abstract |
Transmetalation Reactions in Cycloalkenylstannane Synthesis
Transmetalation, the exchange of an organic group from one metal to another, provides a powerful and versatile alternative for the synthesis of cycloalkenylstannanes. This method typically involves the reaction of a cycloalkenyl-organometallic reagent with a trialkyltin halide.
Boron-to-Tin Transmetalation Pathways
The transmetalation from boron to tin is an increasingly utilized method for the stereospecific synthesis of alkenylstannanes. This approach often starts with the hydroboration of a cyclic alkyne to generate a cycloalkenylborane. The subsequent reaction of this intermediate with a tin alkoxide or halide, often in the presence of a base, results in the transfer of the cycloalkenyl group from boron to tin, typically with retention of configuration. This method is particularly valuable as it allows for the synthesis of stereodefined cycloalkenylstannanes that may be difficult to access through other routes. The development of α-substituted cyclic boronates further expands the utility of this methodology. rsc.org
Other Metal-to-Tin Transmetalation Methods
Organolithium and organomagnesium (Grignard) reagents are workhorses in organic synthesis and are readily employed in the preparation of cycloalkenylstannanes. arkat-usa.orgyoutube.com These highly reactive organometallics can be generated from the corresponding cycloalkenyl halides via halogen-metal exchange or by direct deprotonation of a suitable precursor. The subsequent reaction with a trialkyltin halide, such as tributyltin chloride, affords the desired cycloalkenylstannane. arkat-usa.orgumich.edu The rapidity of these reactions, even at low temperatures, and the wide availability of starting materials make this a very common and practical approach. arkat-usa.org
The following table provides examples of transmetalation reactions used to form organostannanes.
| Organometallic Precursor | Reagents | Product | Yield (%) | Reference |
| Vinyllithium | (CH₂=CH)₄Sn | Ph₄Sn | Not specified | umich.edu |
| Cyclohexadienyllithium | CuCN, vinyl triflate | Coupled product | Good | arkat-usa.org |
| Alkyl Grignard (R-MgX) | SnCl₄ | R₄Sn | Not specified | umich.edu |
Halogen-Tin Exchange Reactions for Cycloalkenylstannane Formation
The direct reaction of a cycloalkenyl halide with a trialkyltin anion represents another important route to cycloalkenylstannanes. The trialkyltin anion, typically generated in situ by the reaction of a hexaalkylditin compound with an alkali metal or by the reduction of a trialkyltin halide, acts as a potent nucleophile that displaces the halide from the cycloalkenyl ring.
Alternatively, and more commonly, a halogen-metal exchange reaction is performed on the cycloalkenyl halide, typically using an organolithium reagent like n-butyllithium, to generate a cycloalkenyllithium species in situ. rsc.org This intermediate is then quenched with a trialkyltin halide to furnish the target cycloalkenylstannane. rsc.org This two-step, one-pot procedure is highly efficient and allows for the synthesis of a wide variety of cycloalkenylstannanes from readily available cycloalkenyl halides. For instance, the synthesis of bicyclic alkenylstannanes has been achieved by treating the corresponding vinyl iodide with butyllithium, followed by the addition of a tin halide. rsc.org
A representative reaction is shown in the table below.
| Substrate | Reagents | Product | Yield (%) | Reference |
| 2-Iodo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | 1. BuLi; 2. R₃SnX | Bicyclo[2.2.1]hept-2-en-2-ylstannane | Not specified | rsc.org |
Grignard Reagent-Mediated Synthesis of Cycloalkenylstannanes
The synthesis of cycloalkenylstannanes can be effectively achieved through the use of Grignard reagents. This method relies on the nucleophilic character of the organomagnesium halide, which attacks an appropriate electrophilic tin species. The Grignard reaction is a versatile tool in organic synthesis for forming carbon-carbon bonds, and its application extends to the formation of carbon-tin bonds. organic-chemistry.orgpearson.com
The general approach involves the reaction of a cycloalkenyl Grignard reagent with a trialkyltin halide, typically tributyltin chloride. The Grignard reagent is prepared beforehand by reacting a cycloalkenyl halide (e.g., 1-chlorocyclohexene (B1361362) or 1-bromocyclohexene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
A representative reaction is as follows: Cycloalkenyl-X + Mg → Cycloalkenyl-MgX Cycloalkenyl-MgX + Bu₃SnCl → Cycloalkenyl-SnBu₃ + MgXCl
While the Grignard reaction is a powerful method, potential side reactions can occur. researchgate.net For instance, the basicity of the Grignard reagent can lead to deprotonation if the substrate has acidic protons. organic-chemistry.org Furthermore, the presence of moisture or other protic sources will quench the Grignard reagent, reducing the yield of the desired stannane (B1208499). youtube.com Therefore, the reaction must be carried out under anhydrous conditions. researchgate.net
| Reactants | Reagents | Product | Key Considerations |
| Cycloalkenyl Halide | Magnesium (Mg), Tributyltin Chloride (Bu₃SnCl) | Cycloalkenylstannane | Anhydrous conditions are crucial. researchgate.net |
| 1-Chlorocyclohexene | Mg, Bu₃SnCl | 1-(Tributylstannyl)cyclohexene | Ethereal solvent (e.g., THF) is required. |
Stereoselective Synthesis of Stannane, tributyl-2-cyclohexen-1-yl- and Related Analogues
The synthesis of specific stereoisomers of cycloalkenylstannanes, such as Stannane, tributyl-2-cyclohexen-1-yl-, often requires more sophisticated and stereoselective methods than the direct Grignard approach. Stereoselectivity is crucial as the geometric configuration of the vinylstannane intermediate often dictates the stereochemistry of subsequent reactions, like Stille couplings. orgsyn.org
One prominent method for achieving high stereoselectivity involves the hydroboration of an alkyne followed by a boron-tin transmetalation. orgsyn.org This one-pot procedure allows for the synthesis of (E)-vinylstannanes with high stereochemical purity. orgsyn.org For instance, the hydroboration of a cyclic alkyne with a bulky borane (B79455), such as dicyclohexylborane, proceeds in a syn-selective manner to yield a vinylborane. Subsequent treatment with tributyltin methoxide (B1231860) facilitates the transmetalation, replacing the boron group with a tributyltin group while retaining the stereochemistry. orgsyn.org
The reaction sequence can be summarized as:
Hydroboration: Cycloalkyne + Dicyclohexylborane → (E)-Cycloalkenylborane
Transmetalation: (E)-Cycloalkenylborane + Bu₃SnOMe → (E)-Cycloalkenylstannane + (C₆H₁₁)₂BOMe
This method provides excellent yields and very high E/Z stereoselectivity. orgsyn.org The choice of reagents and reaction conditions is critical to control the stereochemical outcome. youtube.com
| Starting Material | Key Reagents | Intermediate | Final Product | Stereochemical Outcome |
| Cyclohexylacetylene | 1. Dicyclohexylborane 2. Tributyltin methoxide | (E)-2-Cyclohexenylborane | (E)-Tributyl(2-cyclohexenyl)stannane | High E-selectivity orgsyn.org |
Control of E/Z Stereoisomerism in Vinylstannane Synthesis
The control of E/Z isomerism is a critical aspect of vinylstannane synthesis, as the different isomers can lead to different products in subsequent chemical transformations. studymind.co.uk E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond. studymind.co.uk
In the context of the hydroboration-transmetalation sequence, the syn-addition of the borane across the alkyne triple bond is the key stereochemistry-determining step, leading predominantly to the (E)-isomer of the vinylstannane. orgsyn.org However, minor amounts of the Z-isomer can sometimes form. The isomerization of the vinylstannane product can be promoted by radical pathways. To suppress this, radical inhibitors like galvinoxyl can be added to the reaction mixture, which has been shown to prevent the formation of the Z-isomer. orgsyn.org
Alternative strategies to access Z-isomers often involve different synthetic routes. For example, the stereoselective synthesis of Z-isocyanoalkenes has been achieved through a copper-catalyzed coupling of Z-vinyl iodides with formamide, followed by dehydration. nsf.gov This highlights that the stereochemistry of the starting vinyl halide can be transferred to the final product under carefully controlled conditions.
Recent advancements have also explored photocatalytic methods for the E→Z contra-thermodynamic isomerization of vinyl silanes, a related class of organometallic compounds. nih.gov Such strategies, while not directly applied to tributyl-2-cyclohexen-1-yl-stannane in the provided context, represent an expanding area of research for controlling stereochemistry in vinyl systems. nih.gov
| Method | Key Feature | Primary Isomer Formed | Notes |
| Hydroboration-Transmetalation | Syn-addition of borane | E-isomer | Radical inhibitors can improve stereopurity. orgsyn.org |
| Copper-Catalyzed Coupling | Stereoretentive coupling | Dependent on starting vinyl iodide stereochemistry | Allows access to Z-isomers if Z-vinyl iodide is used. nsf.gov |
Reactivity and Transformation Pathways of Cycloalkenylstannanes in Organic Reactions
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net Stannane (B1208499), tributyl-2-cyclohexen-1-yl-, as a representative cycloalkenylstannane, participates in several important cross-coupling processes.
Palladium-Catalyzed Stille Coupling Reactions with Cycloalkenylstannanes
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, is a powerful method for constructing carbon-carbon bonds. wikipedia.orgpsu.edu This reaction is valued for its tolerance of a wide array of functional groups, mild reaction conditions, and stability of the organostannane reagents to air and moisture. openochem.orgorganic-chemistry.org The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Stannane, tributyl-2-cyclohexen-1-yl- readily couples with a range of organic halides (I, Br, Cl) and triflates (OTf) under palladium catalysis. wikipedia.orgopenochem.orgorganic-chemistry.org These electrophiles can be attached to sp²-hybridized carbons, such as those in aryl, heteroaryl, and vinyl groups, as well as some sp³-hybridized carbons like allylic and benzylic systems. wikipedia.orgopenochem.org The reactivity of the halide partner generally follows the trend I > Br ≈ OTf > Cl. nih.gov
The reaction typically employs a palladium(0) catalyst, which can be introduced directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor. psu.edu The key transmetalation step, where the 2-cyclohexenyl group is transferred from tin to palladium, is often the rate-determining step. wikipedia.org Additives like lithium chloride are frequently used to facilitate this process. organic-chemistry.org
Table 1: Examples of Stille Coupling with Organic Halides and Triflates
| Cycloalkenylstannane | Electrophile | Catalyst | Product | Yield (%) |
| Stannane, tributyl-2-cyclohexen-1-yl- | Iodobenzene | Pd(PPh₃)₄ | 1-Phenyl-2-cyclohexene | High |
| Stannane, tributyl-2-cyclohexen-1-yl- | Bromobenzene | Pd(PPh₃)₄ | 1-Phenyl-2-cyclohexene | Good |
| Stannane, tributyl-2-cyclohexen-1-yl- | 4-tert-Butylcyclohexen-1-yl triflate | Pd(dba)₂/P(t-Bu)₃ | 4-tert-Butyl-1-(cyclohex-2-en-1-yl)cyclohex-1-ene | High |
| Stannane, tributyl-2-cyclohexen-1-yl- | Vinyl bromide | Pd(PPh₃)₄ | 3-(Cyclohex-2-en-1-yl)prop-1-ene | Good |
Note: This table is illustrative and specific yields can vary based on reaction conditions.
Research has demonstrated that these couplings generally proceed with retention of the double bond geometry in both the cycloalkenylstannane and the vinyl halide/triflate coupling partner. organic-chemistry.org For allylic stannanes like tributyl(cyclohex-2-en-1-yl)stannane, there is a potential for regioselectivity issues (α and γ addition), but careful choice of conditions can often control the outcome. wikipedia.org
A significant variation of the Stille reaction is the carbonylative Stille coupling, which introduces a carbonyl group between the organic fragments to synthesize ketones. wikipedia.org This is achieved by conducting the reaction under an atmosphere of carbon monoxide. wikipedia.org
The mechanism is similar to the standard Stille coupling, but after the oxidative addition of the organic halide to the palladium(0) catalyst, carbon monoxide inserts into the palladium-carbon bond. wikipedia.orgyoutube.com Subsequent transmetalation with Stannane, tributyl-2-cyclohexen-1-yl- and reductive elimination yields the corresponding cycloalkenyl ketone. wikipedia.org This method provides a valuable alternative to using acyl chlorides, which can be highly reactive and difficult to handle with sensitive substrates. wikipedia.org
Table 2: Carbonylative Stille Coupling Example
| Cycloalkenylstannane | Electrophile | CO Pressure | Catalyst | Product | Yield (%) |
| Stannane, tributyl-2-cyclohexen-1-yl- | Iodobenzene | 1 atm | PdCl₂(PPh₃)₂ | (Cyclohex-2-en-1-yl)(phenyl)methanone | Good |
Note: This table is illustrative and specific yields can vary based on reaction conditions.
The coupling of Stannane, tributyl-2-cyclohexen-1-yl- with vinyl halides or triflates is a powerful strategy for the synthesis of 1,3-dienes and other conjugated systems. lookchem.com These structural motifs are prevalent in many natural products and functional organic materials. The stereospecific nature of the Stille coupling allows for the controlled synthesis of specific diene isomers. openochem.org
For instance, coupling with a (E)-vinyl halide will stereospecifically yield a (E)-configured diene. This control is crucial for applications where the geometric arrangement of the double bonds dictates the material's properties or the biological activity of a molecule. The ability to use regioselectively formed vinyl triflates from ketones further expands the utility of this method, allowing for the synthesis of regioisomeric dienes. lookchem.com
Copper-Mediated/Catalyzed Transformations of Cycloalkenylstannanes
While palladium catalysis is dominant, copper-mediated or catalyzed reactions of organostannanes, including cycloalkenylstannanes, offer alternative and sometimes complementary reactivity. researchgate.netacs.org These reactions can be effective for forming carbon-carbon bonds, particularly with certain classes of electrophiles. researchgate.net
Copper(I) salts, such as copper(I) chloride or iodide, can catalyze the cross-coupling of allylic stannanes with allylic or propargylic halides. researchgate.netwikipedia.org These reactions often proceed with high regioselectivity, typically favoring the γ-substituted product (SN2' pathway). wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(III)-allyl intermediate. wikipedia.org The presence of proximal coordinating groups on either the stannane or the electrophile can significantly enhance reaction rates and yields. researchgate.net In some cases, copper salts are used as co-catalysts in Stille couplings to accelerate the transmetalation step. organic-chemistry.org
Tin-Lithium Exchange Reactions and Organolithium Intermediates
A fundamentally different reaction pathway for Stannane, tributyl-2-cyclohexen-1-yl- involves transmetalation with an organolithium reagent, most commonly n-butyllithium. This tin-lithium exchange is a rapid and efficient method for generating the corresponding 2-cyclohexen-1-yllithium. arkat-usa.orgorgsyn.org This transformation is driven by the formation of the more stable alkyllithium and the thermodynamically favorable tetraalkylstannane byproduct (tetrabutyltin). arkat-usa.org
The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). arkat-usa.org The resulting 2-cyclohexen-1-yllithium is a highly reactive nucleophile and a strong base. It readily participates in a wide range of subsequent reactions, including:
Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds.
Carbonyl Addition: Addition to aldehydes and ketones to produce allylic alcohols. arkat-usa.org
Epoxide Opening: Reaction with epoxides to yield homoallylic alcohols.
Transmetalation to other metals: The organolithium intermediate can be transmetalated to other metals, such as copper, to form organocuprates. arkat-usa.org These cuprates exhibit different reactivity profiles, often favoring conjugate addition to α,β-unsaturated carbonyl compounds.
The ability to generate 2-cyclohexen-1-yllithium cleanly from the stable and easily handled Stannane, tributyl-2-cyclohexen-1-yl- makes this a valuable two-step strategy for introducing the cyclohexenyl moiety into complex molecules. orgsyn.orgnih.gov
Generation of Cycloalkenyl Lithium Reagents
The transformation of tributyl(2-cyclohexen-1-yl)stannane into a corresponding cycloalkenyl lithium reagent is a cornerstone of its utility in anionic chemistry. This is achieved through a well-established process known as transmetalation, specifically a tin-lithium exchange. When the stannane is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), the electropositive tin atom is readily exchanged for a lithium atom.
This exchange is driven by the formation of the highly stable and thermodynamically favored tetraalkyltin species, tetrabutylstannane (Bu4Sn). The reaction effectively transfers the 2-cyclohexenyl group from the tin to the lithium, generating 2-cyclohexen-1-yl lithium. The process is typically rapid and clean, providing a convenient route to the highly reactive organolithium species from a more stable and storable organotin precursor. The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being standard to solvate and stabilize the resulting organolithium reagent.
Subsequent Reactions of Cycloalkenyl Lithium Species (e.g., Michael Additions)
Once generated, 2-cyclohexen-1-yl lithium serves as a potent nucleophile and a strong base. One of its most significant applications is in carbon-carbon bond-forming reactions, particularly in conjugate additions to α,β-unsaturated carbonyl compounds, a transformation known as the Michael addition. masterorganicchemistry.comyoutube.comyoutube.com
In a typical Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated system, a process also known as 1,4-addition. libretexts.org While organolithium reagents can sometimes favor direct attack at the carbonyl carbon (1,2-addition), their conversion to organocuprates (Gilman reagents) reliably directs the reaction towards the desired 1,4-conjugate addition pathway. masterorganicchemistry.comlibretexts.org The 2-cyclohexen-1-yl lithium can be converted to a lithium di(2-cyclohexenyl)cuprate by reacting it with a copper(I) salt, such as copper(I) iodide (CuI).
The general mechanism for the Michael reaction involves three main steps:
Formation of the Nucleophile : In this case, the generation of the 2-cyclohexenyl lithium and its subsequent conversion to a cuprate (B13416276).
Conjugate Addition : The cuprate attacks the electrophilic β-carbon of the Michael acceptor (e.g., an enone), pushing the π-electrons of the double bond to form a new enolate intermediate. libretexts.org
Protonation : The enolate is quenched with a proton source (e.g., water or a mild acid) during workup to yield the final 1,4-addition product, which then tautomerizes from the enol to the more stable keto form. youtube.comlibretexts.org
This strategy allows for the stereocontrolled formation of complex molecular architectures by adding the cyclohexenyl moiety to a variety of Michael acceptors.
Table 1: Michael Reaction Participants
| Role | Compound Class Examples | Specific Examples |
|---|---|---|
| Michael Donor (Nucleophile) | Enolates, Organocuprates, Amines, Thiols | Lithium di(2-cyclohexenyl)cuprate |
| Michael Acceptor (Electrophile) | α,β-Unsaturated Ketones, Aldehydes, Esters, Nitriles | Methyl vinyl ketone, Cyclohexenone |
This table illustrates the general classes of molecules that can participate in a Michael addition, with specific examples relevant to the reactivity of the title compound. masterorganicchemistry.comlibretexts.orgacs.org
Radical Reactions Involving Cycloalkenylstannanes
Beyond anionic chemistry, tributyl(2-cyclohexen-1-yl)stannane is an important participant in free-radical reactions. These transformations typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps.
Hydrogen Atom Abstraction and Radical Generation
The initiation of radical reactions involving the stannane requires the generation of a radical species. This is commonly accomplished using a radical initiator, such as azobisisobutyronitrile (AIBN), which upon heating decomposes to form nitrogen gas and two isobutyronitrile (B166230) radicals.
Once an initiator radical is formed, it can generate the key tributyltin radical (Bu3Sn•) by abstracting a hydrogen atom from tributyltin hydride (Bu3SnH), a common co-reagent in these reactions. Alternatively, a radical can be generated directly from the tributyl(2-cyclohexen-1-yl)stannane molecule itself. This can occur via two primary pathways:
Abstraction from a Butyl Group : A radical can abstract a hydrogen atom from one of the n-butyl chains attached to the tin atom.
Abstraction of an Allylic Hydrogen : The hydrogen atoms on the cyclohexene (B86901) ring at the position adjacent to the double bond (the allylic position) are susceptible to abstraction, which would generate a resonance-stabilized 2-cyclohexenyl radical.
The formation of the tributyltin radical is often the key step that propagates the chain reaction in processes like radical allylations and cyclizations.
Radical Allylation Reactions
Tributyl(2-cyclohexen-1-yl)stannane can act as an efficient "allyl" transfer agent in radical reactions. In this context, an alkyl radical (R•), generated from an alkyl halide or another precursor, adds to the double bond of the stannane's cyclohexenyl group. This addition occurs at the less substituted carbon of the double bond, leading to the expulsion of a stable tributyltin radical (Bu3Sn•). This process, an SH2' reaction, effectively transfers the 2-cyclohexenyl group to the initial radical, forming a new carbon-carbon bond. chimia.chresearchgate.net
The general sequence is:
Radical Generation : R-X + Bu3Sn• → R• + Bu3Sn-X
Allylation : R• + Bu3Sn-CH(CH=CH)CH2CH2CH2 → R-CH(CH=CH)CH2CH2CH2 + Bu3Sn•
The newly formed tributyltin radical then continues the chain by reacting with another molecule of the alkyl halide precursor. The efficiency of this allylation is influenced by the nature of the radical; nucleophilic radicals have been shown to react rapidly with allylstannanes. chimia.ch This method provides a powerful tool for constructing complex molecules by adding a cyclohexenyl fragment under mild, radical conditions. nih.govrsc.org
Intramolecular Radical Cyclizations
Organostannanes are instrumental in initiating intramolecular radical cyclizations, which are powerful reactions for constructing cyclic and polycyclic systems. wikipedia.org In a typical strategy, a molecule is synthesized to contain both an alkenylstannane moiety and a radical precursor (e.g., an alkyl or vinyl halide) or another unsaturated group (an alkene or alkyne). researchgate.net
Upon initiation, a radical is formed elsewhere in the molecule. This radical can then add intramolecularly to the double bond of the alkenylstannane. This cyclization is followed by the elimination of the tributyltin radical, which propagates the radical chain. Alternatively, in processes like intramolecular carbostannylation, a radical generated on a tethered chain can add to a separate unsaturated bond, and the resulting cyclized radical is then trapped by the stannane. oup.comresearchgate.net
For example, a substrate designed with a tether connecting the tributylstannane group to an alkyne could undergo a radical-initiated cascade to form a stannylated cyclic product. oup.com The regioselectivity of the cyclization often follows Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. rsc.org These tin-mediated radical cyclizations allow for the creation of complex ring systems in a single step from acyclic precursors. wikipedia.orgrsc.org
Other Derivatization and Functionalization Strategies
Besides anionic and radical pathways, tributyl(2-cyclohexen-1-yl)stannane can be functionalized through transition-metal-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.org This reaction creates a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an sp²-hybridized carbon halide (e.g., vinyl or aryl halide) or triflate, in the presence of a palladium catalyst. wikipedia.orguwindsor.ca
The catalytic cycle for the Stille reaction generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.
Transmetalation : The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the halide and forming a new Pd-R² bond. The tributyltin halide is released as a byproduct.
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org
Table 2: Key Steps in the Stille Catalytic Cycle
| Step | Reactants | Products | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0) catalyst, Organic Halide (R¹-X) | R¹-Pd(II)-X complex | The catalyst inserts into the carbon-halide bond. |
| Transmetalation | R¹-Pd(II)-X, Tributyl(2-cyclohexen-1-yl)stannane | R¹-Pd(II)-(2-cyclohexenyl), Bu₃SnX | The cyclohexenyl group is transferred to palladium. |
| Reductive Elimination | R¹-Pd(II)-(2-cyclohexenyl) | R¹-(2-cyclohexenyl), Pd(0) catalyst | The final product is formed, and the catalyst is regenerated. |
This table outlines the fundamental transformations of the palladium catalyst and reagents during a Stille cross-coupling reaction involving tributyl(2-cyclohexen-1-yl)stannane. wikipedia.orguwindsor.ca
The Stille reaction is valued for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents. organic-chemistry.org This allows the 2-cyclohexenyl moiety to be incorporated into complex molecules, including natural products and advanced materials. msu.edu Advanced protocols have even been developed to use a catalytic amount of the tin reagent, mitigating waste and toxicity concerns. msu.edu
Mechanistic Investigations of Reactions Involving Cycloalkenylstannanes
Mechanistic Pathways of Stille Coupling Reactions
The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide array of functional groups. scribd.com
The catalytic cycle of the Stille reaction is generally understood to involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The process is initiated by the oxidative addition of the organic halide to a Pd(0) catalyst, which forms a Pd(II) intermediate. libretexts.orguwindsor.ca This step is often followed by a rapid isomerization from a cis to a trans complex. uwindsor.ca
The subsequent and often rate-determining step is transmetalation, where the organic group from the organostannane, in this case, the 2-cyclohexen-1-yl group, is transferred to the palladium center, displacing the halide. wikipedia.orgscribd.com The mechanism of transmetalation can be complex and is influenced by the nature of the substrates, ligands, and solvents. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex, forming a transient pentavalent tin species. wikipedia.org The presence of additives like lithium chloride can accelerate this step by increasing the polarity of the solvent. libretexts.org
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, completing the cycle. wikipedia.orglibretexts.org
| Step | Description | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. libretexts.org | Pd(II) halide complex. uwindsor.ca | Nature of the halide (I > Br > Cl), ligand electronics and sterics. libretexts.org |
| Transmetalation | Transfer of the cyclohexenyl group from tin to palladium. wikipedia.org | Diorganopalladium(II) complex. wikipedia.org | Solvent polarity, additives (e.g., LiCl, Cu(I) salts), nature of the non-transferable groups on tin. organic-chemistry.orglibretexts.org |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. wikipedia.org | Cross-coupled product, Pd(0) catalyst. libretexts.org | Ligand properties, geometry of the diorganopalladium(II) complex. libretexts.org |
Mechanistic Studies of Radical Processes
Tributyltin compounds are well-known precursors for generating radicals. The relatively weak tin-carbon bond can undergo homolytic cleavage, particularly under thermal or photochemical initiation, to produce tributyltin radicals and the corresponding organic radical.
Tributyltin hydride (Bu3SnH) is a common reagent used to generate tributyltin radicals (Bu3Sn•) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgorganic-chemistry.org The kinetics of these radical reactions are often studied to understand the factors governing their rates and selectivity. The addition of free radicals to alkenes is a non-branched chain process, and the kinetics can be influenced by competing reactions. acspublisher.comresearchgate.net The chemoselectivity of tributyltin radical reactions is dictated by the relative rates of competing pathways, such as addition to a double bond versus hydrogen atom abstraction.
Radical additions and cyclizations involving the 2-cyclohexen-1-yl radical, generated from Stannane (B1208499), tributyl-2-cyclohexen-1-yl-, are subject to principles of stereochemical and regiochemical control. In intramolecular radical cyclizations, the formation of five- and six-membered rings is generally favored due to kinetic control. libretexts.org The regioselectivity of radical addition to unsymmetrical alkenes is influenced by the stability of the resulting radical intermediate. Stereoselectivity in these reactions can be influenced by the presence of existing stereocenters in the molecule (substrate control) or by the use of chiral auxiliaries. youtube.com For instance, in radical cyclizations, the stereochemistry of the newly formed ring junctions is often determined by the conformation of the transition state that minimizes steric interactions. youtube.com
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Kinetic Control | Favors the formation of more stable radical intermediates and smaller ring sizes in cyclizations. libretexts.org | Preferential 5-exo-trig cyclization over 6-endo-trig cyclization. libretexts.org |
| Steric Effects | The approach of the radical to the substrate is directed to the less hindered face. youtube.com | Diastereoselective addition to a chiral alkene. |
| Substrate Control | Existing stereocenters in the substrate influence the stereochemical outcome of the reaction. youtube.com | A chiral center adjacent to the radical center directing the approach of a reactant. youtube.com |
| Chiral Auxiliaries | A temporary chiral group attached to the substrate to induce stereoselectivity. youtube.com | Use of a chiral auxiliary to control the facial selectivity of a radical addition. youtube.com |
Computational Studies of Reaction Mechanisms (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms involving organostannanes. acs.orgpolito.it DFT calculations can provide insights into the geometries and energies of reactants, transition states, and intermediates along a reaction pathway. researchgate.netrsc.orgmanchester.ac.uk
For Stille coupling reactions, DFT studies have been employed to investigate the energetics of the oxidative addition and transmetalation steps, helping to rationalize the observed reactivity and selectivity. acs.orgpolito.itresearchgate.net These calculations can model the influence of different ligands, solvents, and substrates on the reaction profile. For example, computational studies have supported the role of a coordinating solvent in assisting the isomerization of palladium complexes during the catalytic cycle. researchgate.net
In the realm of radical chemistry, DFT calculations can be used to predict bond dissociation energies, radical stabilization energies, and the activation barriers for various radical processes. rsc.org This information is crucial for understanding the kinetics and thermodynamics of radical reactions involving the 2-cyclohexen-1-yl radical.
| Reaction Type | Computational Insights Provided | Significance |
|---|---|---|
| Stille Coupling | Energies of transition states and intermediates, role of ligands and solvents, reaction pathways. acs.orgpolito.itresearchgate.net | Rationalization of reaction outcomes and catalyst design. polito.it |
| Radical Reactions | Bond dissociation energies, radical stabilization energies, activation barriers for addition and cyclization. rsc.org | Prediction of reaction feasibility, regioselectivity, and stereoselectivity. |
Isomerization and Stereochemical Control in Cycloalkenylstannane Transformations
The stereochemical outcome of reactions involving Stannane, tributyl-2-cyclohexen-1-yl- is a critical aspect, particularly when new stereocenters are formed. fiveable.merijournals.com The control of stereochemistry can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or by taking advantage of the inherent stereochemistry of the starting material. youtube.comrijournals.com
In Stille coupling reactions, the stereochemistry of the alkenylstannane is generally retained in the product. However, isomerization of the palladium intermediates can sometimes lead to a loss of stereochemical integrity. wikipedia.org The choice of ligands and reaction conditions can play a crucial role in preventing such isomerization.
In radical reactions, the stereochemical outcome is often governed by the facial selectivity of the radical addition or cyclization. nih.gov As mentioned previously, this can be influenced by steric and electronic factors, as well as by the presence of chiral elements in the substrate or reaction environment. The ability to control the isomerization of intermediates and the stereochemical course of the reaction is paramount for the synthesis of enantiomerically pure products. fiveable.me
| Strategy | Description | Application in Cycloalkenylstannane Chemistry |
|---|---|---|
| Substrate Control | Utilization of existing stereocenters in the starting material to direct the stereochemical outcome of a reaction. youtube.com | A chiral center on the cyclohexenyl ring influencing the facial selectivity of a subsequent reaction. |
| Auxiliary Control | Temporary attachment of a chiral group to the substrate to induce a specific stereochemical pathway. youtube.com | Use of a chiral auxiliary to control the stereochemistry of a radical cyclization. youtube.com |
| Reagent/Catalyst Control | Employment of chiral reagents or catalysts to create a chiral environment for the reaction. rijournals.com | Use of a chiral palladium catalyst in a Stille coupling to achieve an asymmetric synthesis. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. fiveable.me | Enantioselective reaction of a racemic cycloalkenylstannane. |
Spectroscopic and Analytical Research Methodologies Applied to Cycloalkenylstannanes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organotin compounds like Stannane (B1208499), tributyl-2-cyclohexen-1-yl-. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
Proton (¹H) NMR Applications
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For Stannane, tributyl-2-cyclohexen-1-yl-, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tributyl group and the cyclohexenyl ring.
The tributyltin group will exhibit characteristic multiplets in the upfield region, typically between 0.8 and 1.6 ppm. These signals correspond to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the butyl chains. The terminal methyl protons usually appear as a triplet, while the methylene protons present as overlapping multiplets.
The protons on the 2-cyclohexenyl ring are expected in the downfield region. The olefinic protons at C-2 and C-3 would appear as multiplets between 5.5 and 6.0 ppm. The allylic proton at C-1, which is directly attached to the tin-bearing carbon, would likely be found in the range of 1.8 to 2.5 ppm. The remaining methylene protons of the cyclohexene (B86901) ring would produce signals between 1.5 and 2.2 ppm. The coupling of the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) to the adjacent C-1 proton can result in the appearance of satellite peaks, providing definitive evidence of the Sn-C bond.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Stannane, tributyl-2-cyclohexen-1-yl-
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Tributyl (-CH₃) | 0.8 - 1.0 | Triplet (t) |
| Tributyl (-CH₂-) | 1.2 - 1.6 | Multiplets (m) |
| Cyclohexenyl (H-1) | 1.8 - 2.5 | Multiplet (m) |
| Cyclohexenyl (H-4, H-5, H-6) | 1.5 - 2.2 | Multiplets (m) |
Carbon-13 (¹³C) NMR Applications
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Stannane, tributyl-2-cyclohexen-1-yl- will give a distinct signal.
The four carbon atoms of the tributyl groups are expected in the upfield region of the spectrum. The terminal methyl carbon typically resonates around 13-14 ppm, while the methylene carbons appear in the range of 10-30 ppm. The carbon atom of the butyl group directly bonded to the tin atom (Cα) will show coupling to the tin nucleus, which can be a useful diagnostic tool.
For the 2-cyclohexenyl ring, the olefinic carbons (C-2 and C-3) are expected to have chemical shifts in the downfield region, typically between 120 and 140 ppm. The allylic carbon atom bonded to the tin (C-1) would likely appear significantly upfield, in the range of 20-30 ppm, due to the influence of the electropositive tin atom. The other saturated carbons of the ring (C-4, C-5, C-6) are expected between 20 and 40 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Stannane, tributyl-2-cyclohexen-1-yl-
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Tributyl (-CH₃) | 13 - 14 |
| Tributyl (-CH₂-) | 10 - 30 |
| Cyclohexenyl (C-1) | 20 - 30 |
| Cyclohexenyl (C-4, C-5, C-6) | 20 - 40 |
Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Organotin Characterization
¹¹⁹Sn NMR is a highly sensitive and direct method for characterizing organotin compounds. osaka-u.ac.jp The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the nature and number of substituents attached to the tin atom. reading.ac.uk For tetraorganostannanes like the title compound, where the tin is bonded to four carbon atoms, the chemical shifts typically appear in a range from approximately +100 to -160 ppm relative to the standard tetramethyltin (B1198279) (Me₄Sn). osaka-u.ac.jpreading.ac.uk For allylic tributylstannanes, the ¹¹⁹Sn chemical shift is expected to be in the more upfield region of this range. For instance, the chemical shift for tributyl(trimethylsilyl)stannane has been reported at -121.76 ppm. osaka-u.ac.jp It is anticipated that the ¹¹⁹Sn chemical shift for Stannane, tributyl-2-cyclohexen-1-yl- would fall in a similar region, providing key information about the electronic environment of the tin center.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of Stannane, tributyl-2-cyclohexen-1-yl-, several characteristic absorption bands are expected.
The most prominent bands will be due to the C-H stretching vibrations of the alkyl groups (tributyl and cyclohexenyl) in the region of 2850-3000 cm⁻¹. The C=C stretching vibration of the cyclohexene double bond should appear around 1640-1660 cm⁻¹. The C-H stretching of the vinylic hydrogens is expected just above 3000 cm⁻¹. The Sn-C stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
Table 3: Expected IR Absorption Bands for Stannane, tributyl-2-cyclohexen-1-yl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-H Stretch (Vinylic) | 3010 - 3050 |
| C=C Stretch (Alkene) | 1640 - 1660 |
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For Stannane, tributyl-2-cyclohexen-1-yl-, electron ionization (EI) or chemical ionization (CI) techniques would be employed.
The mass spectrum is expected to show a molecular ion peak (M⁺), although it may be weak due to the lability of the tin-carbon bonds. A characteristic feature of tin-containing compounds is the isotopic pattern resulting from the several naturally occurring isotopes of tin. The most significant fragmentation pathway would likely involve the loss of butyl radicals (C₄H₉, mass 57). Therefore, a prominent peak corresponding to the [M - 57]⁺ ion is anticipated. Subsequent losses of butyl groups and fragmentation of the cyclohexenyl ring would lead to a series of other fragment ions. A peak at m/z 291, corresponding to the tributyltin cation ([Sn(C₄H₉)₃]⁺), is also a highly probable and diagnostic fragment.
Table 4: Predicted Key Mass Spectrometry Fragments for Stannane, tributyl-2-cyclohexen-1-yl-
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - 57]⁺ | Loss of a butyl radical |
| [M - 114]⁺ | Loss of two butyl radicals |
| [M - 171]⁺ | Loss of three butyl radicals |
| [Sn(C₄H₉)₃]⁺ | Tributyltin cation |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of Stannane, tributyl-2-cyclohexen-1-yl- from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) is a particularly suitable technique for volatile and thermally stable organotin compounds. osaka-u.ac.jp When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities present. The choice of the GC column, typically a non-polar or medium-polarity column, is crucial for achieving good separation.
For purification on a larger scale, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. The choice of eluent, often a mixture of non-polar solvents like hexanes and a slightly more polar solvent like ethyl acetate, would be optimized to achieve efficient separation of the desired product from starting materials and by-products. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Applications of Stannane, Tributyl 2 Cyclohexen 1 Yl in Complex Molecule Synthesis
Role in the Synthesis of Natural Products and Bioactive Molecules
The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry. organic-chemistry.orgwikipedia.org Stannane (B1208499), tributyl-2-cyclohexen-1-yl- serves as a competent nucleophilic partner in these reactions, enabling the introduction of a 2-cyclohexenyl moiety into a wide range of organic scaffolds. This capability is of significant interest in the synthesis of natural products and bioactive molecules, many of which feature complex carbocyclic frameworks.
While a specific, named natural product synthesis directly employing Stannane, tributyl-2-cyclohexen-1-yl- is not extensively documented in readily available literature, the utility of closely related vinylstannanes in the synthesis of complex bioactive molecules is well-established. For instance, the Stille reaction has been a key strategy in the total synthesis of numerous natural products. harvard.edu The functional group tolerance and the reliability of the Stille coupling make it an attractive method for late-stage modifications of complex intermediates in a synthetic sequence. The 2-cyclohexenyl group that can be introduced using Stannane, tributyl-2-cyclohexen-1-yl- provides a versatile handle for further functionalization, such as epoxidation, dihydroxylation, or cleavage, to construct more elaborate structures found in nature.
The general transformation enabled by this class of reagents can be represented as follows:
| Reactant A (Electrophile) | Reactant B (Nucleophile) | Catalyst | Product |
|---|---|---|---|
| R-X (Aryl, Vinyl Halide/Triflate) | Tributyl(2-cyclohexen-1-yl)stannane | Pd(0) complex | R-(2-cyclohexen-1-yl) |
Contributions to Asymmetric Synthesis and Stereocontrol
The synthesis of enantiomerically pure compounds is a central goal in organic chemistry, particularly for the preparation of pharmaceuticals and other bioactive molecules. While specific applications of Stannane, tributyl-2-cyclohexen-1-yl- in asymmetric catalysis are not extensively detailed, the broader field of organostannane chemistry offers significant insights into its potential for stereocontrol.
The development of chiral, non-racemic organostannanes allows for the transfer of chirality during synthetic transformations. Although the tributyltin group itself is achiral, the 2-cyclohexen-1-yl moiety possesses a stereocenter at the 1-position. The synthesis of enantiomerically enriched Stannane, tributyl-2-cyclohexen-1-yl- would enable its use in asymmetric cross-coupling reactions, leading to the formation of chiral products.
Furthermore, the reactivity of the double bond within the cyclohexenyl ring can be exploited for diastereoselective reactions. For instance, reactions such as epoxidation or dihydroxylation can be influenced by existing stereocenters on the substrate to which the cyclohexenyl group is attached, leading to the formation of new stereocenters with a high degree of control. The principles of substrate-controlled and reagent-controlled stereoselection are fundamental to the application of such building blocks in asymmetric synthesis.
Development of Novel Synthetic Strategies Utilizing Cycloalkenylstannane Intermediates
The utility of Stannane, tributyl-2-cyclohexen-1-yl- extends beyond simple cross-coupling reactions and has been instrumental in the development of novel synthetic methodologies. A notable example is its use in carbonylative Stille coupling reactions to generate complex divinyl ketones. These ketones are valuable precursors for Nazarov cyclizations, a powerful method for the construction of five-membered rings.
In a specific application, tributyl(cyclohexen-1-yl)stannane, a close isomer of the title compound, has been employed in the synthesis of divinyl ketones that subsequently undergo Nazarov cyclization to produce cyclopentyls bearing multiple quaternary stereocenters. This strategy highlights the ability of cycloalkenylstannanes to participate in more complex, tandem reaction sequences, leading to the rapid assembly of intricate molecular frameworks.
The general scheme for this synthetic strategy is outlined below:
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Carbonylative Stille Coupling | Acid Chloride, Tributyl(cyclohexen-1-yl)stannane | Pd(0) catalyst, CO | Divinyl Ketone |
| 2. Nazarov Cyclization | Divinyl Ketone | Lewis Acid | Substituted Cyclopentenone |
This approach demonstrates the versatility of cycloalkenylstannane intermediates in enabling the development of new synthetic strategies. The ability to generate complex cyclic systems with high levels of stereocontrol from relatively simple starting materials is a testament to the power of organotin chemistry in modern organic synthesis.
Future Directions and Emerging Research Areas
Innovations in Environmentally Benign Organotin Chemistry
The principal drawback of using tributyltin compounds is their toxicity and the difficulty in removing stoichiometric tin byproducts from reaction mixtures. organic-chemistry.org This has spurred significant research into developing "greener" methodologies that mitigate these environmental and practical concerns.
Key innovations focus on several areas:
Catalytic Tin Systems: A major goal is to move from stoichiometric use of organostannanes to systems where they are used in catalytic amounts. One such "Sn-F" approach has been explored for Stille couplings, which would drastically reduce tin waste. organic-chemistry.org
Alternative Catalysts and Ligands: Research has shown that nickel catalysts can be an effective and less expensive alternative to palladium for certain Stille cross-coupling reactions, such as those involving C-N bond cleavage. nih.gov Furthermore, the choice of ligand on the palladium catalyst significantly impacts reaction efficiency. Ligands of low donicity and bulky phosphine (B1218219) ligands have been shown to accelerate the reaction, allowing for lower catalyst loading and milder conditions. researchgate.netnumberanalytics.com The synergistic effect of adding copper(I) salts has also been found to increase reaction rates, leading to more efficient processes. organic-chemistry.orgresearchgate.net
Greener Solvents and Conditions: Efforts are being made to replace traditional, often hazardous, organic solvents. Protocols using polyethylene (B3416737) glycol (PEG) 400 and even water as the reaction medium have been developed, which not only reduce the environmental impact but also simplify product isolation. organic-chemistry.orgnih.gov These methods align with the principles of green chemistry, which advocate for the use of safer solvents and the reduction of derivative use. nih.gov
| Aspect | Traditional Approach | Innovative "Greener" Approach | Reference |
|---|---|---|---|
| Tin Reagent | Stoichiometric amounts | Catalytic tin systems | organic-chemistry.org |
| Primary Catalyst | Palladium (e.g., Pd(PPh₃)₄) | High-efficiency Palladium, Nickel catalysts | nih.govnumberanalytics.com |
| Additives | Often none or simple ligands | Copper(I) salts as co-catalysts, advanced ligands | organic-chemistry.orgresearchgate.net |
| Solvents | Anhydrous organic solvents (e.g., Toluene (B28343), THF) | Water, Polyethylene glycol (PEG), Ionic Liquids | organic-chemistry.orgnih.gov |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules is undergoing a technological revolution through the integration of continuous flow chemistry and robotics. These automated platforms offer significant advantages in terms of safety, reproducibility, and efficiency, which are particularly relevant for reactions involving toxic reagents like organostannanes.
Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes and reactors, rather than in a traditional batch flask. nih.gov This methodology offers superior control over reaction parameters such as temperature and mixing, and enhances safety by minimizing direct human contact with hazardous materials. nih.gov
When combined with automation, these systems can execute complex, multi-step synthetic sequences with minimal intervention. Platforms, sometimes referred to as "Chemputers" or "digital synthesis" units, utilize software to design a synthetic route and then control a series of robotic modules for reaction, separation, and analysis. nih.govnih.gov
For a compound like Stannane (B1208499), tributyl-2-cyclohexen-1-yl-, its primary application, the Stille coupling, is an ideal candidate for this technology. An automated system could:
Precisely dispense the stannane, the organic halide, and the palladium catalyst from stock solutions into a flow reactor.
Maintain the optimal temperature and residence time to ensure complete reaction.
Direct the output stream through an in-line purification module (e.g., a scavenger resin column) to remove tin byproducts and unreacted starting materials.
Use integrated real-time analytics (e.g., HPLC, NMR) to monitor the reaction progress and product purity, allowing for automated optimization. youtube.com
This approach not only makes the process safer and more efficient but also generates highly reproducible digital protocols that can be shared and executed across different laboratories. youtube.com
| Feature | Description | Benefit for Organotin Chemistry | Reference |
|---|---|---|---|
| Modular Hardware | Reconfigurable modules for reactions, separations, and purifications. | Flexibility to perform various coupling reactions and integrated purification to remove tin waste. | nih.gov |
| Continuous Flow Reactors | Reactions occur in a continuous stream within tubes or microreactors. | Enhanced safety by containing toxic reagents; superior heat and mass transfer for faster, more controlled reactions. | nih.gov |
| Robotic Automation | Robotic arms and pumps handle liquid and solid transfers. | Minimizes human exposure to toxic stannanes and catalysts; enables high-throughput screening of reaction conditions. | nih.gov |
| Integrated Analytics | Real-time monitoring of the reaction using techniques like HPLC or spectroscopy. | Allows for rapid optimization and ensures reproducibility of results. | youtube.com |
| Software Control | A central computer controls all hardware and logs experimental data. | Creates a "digital recipe" for the synthesis, ensuring high fidelity and transferability of the process. | nih.gov |
Theoretical Predictions and Experimental Validation in Cycloalkenylstannane Reactivity
Beyond cross-coupling reactions, cycloalkenylstannanes are valuable reagents in asymmetric synthesis. The reactivity of the allylic system within Stannane, tributyl-2-cyclohexen-1-yl-, particularly in additions to aldehydes, is a key area of study where theoretical chemistry and experimental work are closely intertwined.
Computational models are increasingly used to predict the stereochemical outcome of reactions involving chiral allylic stannanes. acs.org These studies help elucidate the complex transition states that govern diastereoselectivity. For example, the reaction of an allylic stannane with an aldehyde can proceed through different pathways, often involving an SE2' mechanism with allylic inversion. acs.org
Experimental validation is crucial to confirm and refine these theoretical predictions. A common approach is to study the reaction of a cycloalkenylstannane with an aldehyde in the presence of various Lewis acids. The choice of Lewis acid can dramatically influence the stereochemical outcome, providing valuable data for benchmarking computational models. For instance, Lewis acids like Boron trifluoride etherate often favor the formation of anti adducts, whereas others like Magnesium bromide may lead to syn products, likely through a chelated intermediate. acs.org Indium(III) chloride has been shown to effect a transmetalation, creating a different reactive intermediate and leading to anti diol products. acs.org
By systematically comparing the experimentally observed product ratios with the energies of theoretically calculated transition states, chemists can gain a deep, predictive understanding of reactivity. This knowledge is essential for designing new synthetic strategies that deliver complex molecules with high stereocontrol.
| Allylic Stannane System | Lewis Acid | Major Diastereomer | Plausible Mechanism/Intermediate | Reference |
|---|---|---|---|---|
| α-Amino aldehyde + Allyltributylstannane | MgBr₂ | syn | Chelated aldehyde intermediate | acs.org |
| α-Amino aldehyde + Allyltributylstannane | BF₃·OEt₂ | anti | Non-chelated, open transition state | acs.org |
| γ-Alkoxy allylic stannane + Aldehyde | BF₃·OEt₂ | syn | Open transition state (SE2') | acs.org |
| α-Alkoxy allylic stannane + Aldehyde | InCl₃ | anti | Transmetalation to an indium intermediate | acs.org |
Q & A
Basic: What synthetic methodologies are recommended for preparing tributyl-2-cyclohexen-1-yl-stannane, and how do reaction conditions influence yield?
Methodological Answer:
Tributylstannane derivatives are typically synthesized via Grignard-like transmetallation or Stille coupling precursors . For cyclohexenyl-substituted stannanes:
- Step 1 : React tributyltin chloride with a cyclohexenyl lithium or magnesium reagent (e.g., 2-cyclohexen-1-yl Grignard) in anhydrous THF at -78°C to room temperature. This avoids premature decomposition of the stannane .
- Step 2 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).
- Key Variables : Temperature control (-78°C minimizes side reactions), stoichiometry (excess tributyltin chloride ensures complete transmetallation), and inert atmosphere (to prevent oxidation) .
Yield Optimization : Higher yields (>70%) are achieved with slow reagent addition and rigorous exclusion of moisture. Competing side reactions, such as tin-hydride formation, are suppressed using dry solvents .
Basic: What analytical techniques are essential for characterizing tributyl-2-cyclohexen-1-yl-stannane and verifying its purity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants (e.g., vinyl protons in the cyclohexenyl group show splitting patterns at δ 5.2–5.8 ppm). Tin satellites (due to <sup>117/119</sup>Sn isotopes) appear as split peaks (~50–100 Hz apart) .
- IR Spectroscopy : Confirm Sn-C bonds via absorptions at 500–600 cm⁻¹ and cyclohexenyl C=C stretch at 1650 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]<sup>+</sup> at m/z ~370–380) and characteristic fragmentation (loss of butyl groups, m/z 57/71) .
- Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS with a non-polar capillary column to detect residual solvents or organotin byproducts .
Advanced: How can researchers resolve contradictions in NMR data caused by isotopic interference or dynamic stereochemistry?
Methodological Answer:
- Isotopic Splitting : Tin has two abundant isotopes (<sup>117</sup>Sn, <sup>119</sup>Sn), causing split peaks in NMR. Use deuterated solvents and higher magnetic field strengths (≥400 MHz) to improve resolution. For quantitative analysis, integrate all satellite peaks .
- Dynamic Stereochemistry : If the cyclohexenyl group exhibits ring-flipping, variable-temperature NMR (VT-NMR) can be employed. Cooling to -40°C slows conformational changes, resolving split signals for axial/equatorial protons .
- Validation : Cross-reference with <sup>119</sup>Sn NMR (δ 0–200 ppm range) to confirm tin coordination geometry and rule out decomposition .
Advanced: What strategies mitigate stannane decomposition during Stille coupling reactions, and how are competing reactivities managed?
Methodological Answer:
- Decomposition Pathways : Tributylstannanes decompose via β-hydride elimination or oxidation. Use Pd(PPh3)4 or Pd2(dba)3 catalysts under strict anaerobic conditions (Schlenk line) to suppress side reactions .
- Reactivity Tuning : Activate less reactive substrates with CsF (to form hypervalent tin intermediates) or use microwave-assisted synthesis to shorten reaction times and reduce thermal degradation .
- Competing Isomerization : For E/Z-vinyl stannanes (e.g., cyclohexenyl derivatives), prioritize coupling partners with higher electrophilicity (e.g., aryl iodides over bromides) to favor desired regioisomers .
Advanced: How can impurities in tributyl-2-cyclohexen-1-yl-stannane be systematically identified and quantified?
Methodological Answer:
- Impurity Profiling : Use LC-QTOF-MS to detect trace organotin byproducts (e.g., tributyltin hydride or oxide) with mass accuracy <5 ppm. Compare against databases (e.g., NIST) .
- Quantitative Limits : Employ ICP-MS for tin-specific detection (detection limit ~0.1 ppb) to quantify residual tin(IV) chloride or metallic tin .
- Chromatographic Methods : Optimize reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) to separate stannane derivatives. Validate using spiked samples with known impurities .
Basic/Advanced: What safety protocols are critical when handling tributyl-2-cyclohexen-1-yl-stannane, given its toxicity profile?
Methodological Answer:
- Acute Toxicity : Tributylstannanes exhibit LD50 values of 18–160 mg/kg (rodent models). Use fume hoods , nitrile gloves , and air-tight containers to prevent inhalation/dermal exposure .
- Waste Disposal : Quench residual stannane with KMnO4/H2SO4 to oxidize tin to less toxic SnO2. Collect waste in labeled containers for incineration .
- Emergency Measures : For spills, absorb with vermiculite and treat with 10% aqueous NaOH to hydrolyze organotin bonds. Consult toxicity databases (e.g., PubChem) for first-aid guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
